5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride is a heterocyclic compound that belongs to the pyrrolo[3,4-d]pyrimidine family. This class of compounds has garnered attention due to their potential biological activities and applications in medicinal chemistry. The dihydrochloride form indicates that the compound is a salt formed with hydrochloric acid, which may enhance its solubility and stability in various environments.
5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride can be synthesized through various chemical processes involving pyrimidine derivatives. It is classified under the category of heterocyclic compounds, specifically pyrrolopyrimidines, which are characterized by their fused pyrrole and pyrimidine rings. These compounds often exhibit diverse biological activities, making them subjects of interest in pharmaceutical research.
The synthesis of 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride can be approached through several methods:
The molecular structure of 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride consists of a fused bicyclic system comprising a pyrrole ring and a pyrimidine ring with a carboxylic acid substituent at the 2-position. The dihydrochloride form indicates that two hydrochloric acid molecules are associated with the compound.
The specific arrangement of atoms within this structure contributes to its chemical properties and potential reactivity.
5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for various applications in medicinal chemistry.
The mechanism of action for compounds like 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride often involves interaction with biological targets such as enzymes or receptors. The structural features allow these compounds to fit into active sites or binding pockets effectively:
The precise mechanism would depend on the specific biological context and target interactions.
5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride has several scientific applications:
These applications highlight the relevance of this compound in advancing scientific knowledge and therapeutic options.
The synthesis of the pyrrolo[3,4-d]pyrimidine core demands precise sequential reactions. A prominent approach utilizes ring-closing metathesis (RCM) for constructing the fused bicyclic system from acyclic diene precursors. This method employs ruthenium carbene catalysts (e.g., Grubbs II catalyst) to form the dihydropyrrole ring before pyrimidine annulation. Typical yields range from 65–85%, with catalyst selection critically influencing efficiency [4] [5].
An alternative route involves condensation-cyclization between 4-aminopyrrole-3-carboxylates and formamidine acetate under reflux conditions. This method proceeds through an amidine intermediate that undergoes intramolecular dehydration, forming the pyrimidine ring. Key advantages include commercial availability of precursors and scalability to >100g batches. Post-cyclization, the 2-carboxylic acid moiety is introduced via carboxylative lithiation at C2 using n-BuLi and dry ice, achieving regioselectivity >90% [4] [6].
Table 1: Comparative Analysis of Synthetic Routes to Pyrrolo[3,4-d]pyrimidine Scaffolds
Method | Key Steps | Catalyst/Reagents | Yield Range | Regioselectivity |
---|---|---|---|---|
Ring-Closing Metathesis | Diene cyclization → Pyrimidine closure | Grubbs II, POCl₃ | 65–85% | High (C2 > 9:1) |
Condensation-Cyclization | Amidination → Thermal dehydration | Formamidine acetate, AcOH | 70–88% | Moderate (C2 ~ 5:1) |
Carboxylative Lithiation | Halogenation → CO₂ insertion | n-BuLi, CO₂(s) | 60–75% | High (C2 exclusive) |
Regioselective modification at the C2, C4, and C6 positions is governed by electronic asymmetry. The C2 position exhibits heightened nucleophilicity due to electron donation from the pyrrole nitrogen, enabling direct electrophilic substitutions. Chlorination using POCl₃ occurs preferentially at C4 (pyrimidine site), while Vilsmeier-Haack formylation targets C2 with >95% regiocontrol. Subsequent oxidation converts formyl groups to carboxylic acids—the critical step for generating the 2-carboxylic acid derivative [10].
For C6 functionalization, protodeboronation of 6-bromo intermediates enables Suzuki-Miyaura cross-coupling. This permits aryl/heteroaryl group installation while preserving the C2 carboxylate. Computational studies (DFT) confirm the C6 site’s electrophilic character, rationalizing its susceptibility to nucleophilic displacement [10].
Conversion of the free base to the dihydrochloride salt significantly enhances aqueous solubility and crystallinity. The optimal procedure involves dissolving the carboxylic acid in anhydrous dioxane, followed by slow addition of 2.2 equivalents of HCl (g) in diethyl ether. Maintaining temperature at 0–5°C prevents decarboxylation. The resulting precipitate is isolated in >95% purity after anti-solvent crystallization (MTBE) [1] [3].
X-ray crystallography confirms the zwitterionic character of the dihydrochloride salt: protonation occurs at N1 (pyrrole) and N3 (pyrimidine), while the carboxylic acid remains deprotonated. This creates an extended hydrogen-bonding network (O···H–N ≈ 1.65 Å), explaining its stability. DSC analysis shows no decomposition below 220°C, making it suitable for long-term storage [3].
Table 2: Physicochemical Properties of 5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic Acid Derivatives
Property | Free Base | Dihydrochloride Salt | Analytical Method |
---|---|---|---|
Molecular Formula | C₇H₇N₃O₂ | C₇H₉Cl₂N₃O₂ | HRMS, EA |
Solubility (H₂O, 25°C) | <0.1 mg/mL | >50 mg/mL | UV-Vis titration |
Melting Point | 218–220°C (dec.) | 278–280°C (dec.) | DSC |
Crystal System | Monoclinic | Orthorhombic | SC-XRD |
Hydrogen Bond Donors | 2 (NH, COOH) | 4 (2×NH⁺, NH, COOH) | NMR, IR |
Although the pyrrolo[3,4-d]pyrimidine core lacks chiral centers, fused derivatives may require asymmetric catalysis. Ruthenium-catalyzed asymmetric ring-closing metathesis (ARCM) generates tetrahydropyrrolopyrimidines with >90% ee using chiral catalysts like Hoveyda-Grubbs II. This method constructs the saturated pyrrolidine ring with defined stereocenters prior to pyrimidine formation [4] [6].
For planar scaffolds, enantioselective hydrogenation of exocyclic alkenes employs Rh-DuPhos complexes, achieving 94% ee. This strategy installs chiral alkyl substituents at C2/C6 without epimerization. Transition-state modeling confirms facial selectivity arises from η²-coordination of the pyrimidine nitrogen to the metal center [4].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1